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Azido-PEG2-NHS ester

Cat. No.: B605824
CAS No.: 1312309-64-0
M. Wt: 300.27
InChI Key: XDXWXTIRKQZRNN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bioconjugation Reagents

The field of bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, traces its origins to the early 20th century with the use of simple fluorescent dyes to tag biological structures for microscopic visualization. clinicallab.com The repertoire of chemical tools expanded significantly over the decades. By the 1950s, more specific reagents were being developed, such as trinitrobenzenesulfonate (TNBS) for quantifying amines and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for quantifying thiols. royalsocietypublishing.org

The modern era of bioconjugation has been characterized by the development of a vast array of crosslinking and modification agents with novel reactive groups and diverse structures. researchgate.net Early work focused on homobifunctional reagents that targeted common functional groups on proteins, particularly the abundant primary amines of lysine (B10760008) residues. mit.edu A significant leap forward was the introduction of heterobifunctional crosslinkers, which possess two different reactive groups, allowing for more controlled, stepwise conjugation strategies. The development of reagents targeting various functional groups and the introduction of bioorthogonal chemistry—reactions that proceed in complex biological environments without interfering with native processes—have revolutionized the field. royalsocietypublishing.orgacs.org This evolution led to highly specific and efficient tools like Azido-PEG2-NHS ester, which combines amine-reactive chemistry with bioorthogonal "click" chemistry. ijrpr.combiochempeg.com

Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The use of PEG in biomedical applications, a process known as PEGylation, began in the 1970s as a method to extend the circulatory half-life and reduce the immunogenicity of therapeutic proteins. chempep.comcreative-proteomics.com In the context of bioconjugation reagents, PEG chains are used as flexible spacers to link functional groups. chempep.com

The inclusion of a PEG spacer in a crosslinker confers several beneficial properties:

Enhanced Solubility : PEG is highly soluble in water and a range of organic solvents. rsc.orgthermofisher.com Incorporating a PEG spacer increases the hydrophilicity of the entire conjugate, which is particularly useful when working with hydrophobic molecules, helping to prevent aggregation and precipitation. rsc.orginterchim.fradcreview.com

Biocompatibility and Low Immunogenicity : PEG is non-toxic and generally does not elicit an immune response, making it ideal for in vivo applications. chempep.comthermofisher.comadcreview.com

Flexibility and Reduced Steric Hindrance : The free rotation around the C-O bonds in the PEG backbone provides conformational flexibility. chempep.com This flexibility can reduce steric hindrance between the conjugated molecules, helping to preserve their native structure and function. thermofisher.com

Defined Lengths : Modern synthesis allows for the creation of monodisperse PEG linkers with a precise number of repeating units, such as the two units in this compound. peptide.com This contrasts with traditional PEG preparations, which are often polydisperse mixtures of different chain lengths, and allows for greater precision and characterization of the final conjugate. thermofisher.cominterchim.fr

The short, hydrophilic PEG2 spacer in this compound improves the reagent's solubility in aqueous buffers used for bioconjugation and ensures that the azide (B81097) and NHS ester functional groups are sufficiently separated to react efficiently with their respective targets. broadpharm.combiochempeg.commedkoo.com

Role of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Chemistry

N-Hydroxysuccinimide (NHS) esters are one of the most common and effective classes of reagents for modifying biomolecules. glenresearch.com They are highly valued for their ability to react selectively and efficiently with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. mit.eduglenresearch.comcreative-proteomics.com

The reaction mechanism involves a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the ester. glenresearch.comigem.org This leads to the formation of a highly stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.comigem.orgthermofisher.com This reaction proceeds optimally in aqueous solutions at a pH range of 7 to 9. glenresearch.comthermofisher.com While NHS esters can also react with other nucleophiles like hydroxyl or sulfhydryl groups, the resulting products are less stable and can be easily hydrolyzed or displaced by amines. glenresearch.com

A primary challenge in using NHS esters is their susceptibility to hydrolysis, where water acts as a competing nucleophile. glenresearch.com The rate of hydrolysis increases with pH; for instance, the half-life of a typical NHS ester is several hours at pH 7 but only minutes at pH 8.6. thermofisher.com Despite this, the reaction with primary amines is generally much faster, ensuring efficient conjugation when the amine is present in sufficient concentration. glenresearch.com The reliability and specificity of NHS esters have established them as a cornerstone of bioconjugation chemistry for labeling proteins and other amine-containing molecules. glenresearch.comigem.org

Overview of Azide Functionality in Bioorthogonal Chemistry

The azide (–N₃) group is a cornerstone of bioorthogonal chemistry, a field of chemical reactions that can be performed inside living systems without interfering with native biochemical processes. acs.orgnih.gov The azide is valued for being small, metabolically stable, and largely unreactive with the functional groups typically found in biological systems, making it an ideal "handle" for specific chemical modifications. acs.orgresearchgate.net Its unique reactivity is unleashed only in the presence of a specific, complementary reaction partner.

Two main classes of bioorthogonal reactions utilize the azide functionality:

Staudinger Ligation : First described by Hermann Staudinger in 1919 and later adapted for biological use, this reaction occurs between an azide and a triarylphosphine. nih.govnih.gov The reaction proceeds through an aza-ylide intermediate, which is then trapped to form a stable amide bond. nih.govthermofisher.com While highly specific and requiring no metal catalyst, the Staudinger ligation often suffers from slow reaction kinetics. acs.orgnih.gov

Azide-Alkyne Cycloaddition : This reaction, a type of 1,3-dipolar cycloaddition first explored by Rolf Huisgen, involves the reaction between an azide and an alkyne to form a stable triazole ring. nih.govnobelprize.org There are two major versions used in bioconjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" reaction, developed independently by the Sharpless and Meldal groups, uses a copper(I) catalyst to dramatically accelerate the reaction and control its regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. acs.orgnobelprize.orgcas.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the potential toxicity of copper catalysts in living cells, this method uses a strained cyclooctyne (B158145) instead of a simple alkyne. acs.orgcas.org The high ring strain of the cyclooctyne promotes a rapid reaction with the azide without the need for a catalyst, making it highly suitable for live-cell imaging and in vivo applications. acs.orgrsc.org

The azide group on the this compound reagent allows a researcher to first attach the linker to a protein or surface via its amine-reactive NHS ester, and then use the azide as a bioorthogonal point of attachment for a second molecule containing an alkyne or phosphine (B1218219) group. ijrpr.combiochempeg.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value / Description Source(s)
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-(2-azidoethoxy)ethoxy]propanoate
Synonyms N3-PEG2-NHS ester, Azido-PEG2-SPA, N3-PEG2-CH2CO2-NHS biochempeg.com
CAS Number 1312309-64-0 biochempeg.com
Molecular Formula C₁₁H₁₆N₄O₆ biochempeg.com
Molecular Weight 300.3 g/mol biochempeg.com
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM)

| Appearance | Pale Yellow or Colorless Oily Matter | |

Table 2: Key Bioorthogonal Reactions Involving Azide Functionality

Reaction Reactants Key Features Source(s)
Staudinger Ligation Azide + Triarylphosphine Forms an amide bond; No metal catalyst required; Generally slow kinetics. acs.orgnih.govthermofisher.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne Forms a 1,4-disubstituted triazole; Requires Copper(I) catalyst; Fast and highly regioselective. acs.orgnih.govnobelprize.org

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne | Forms a triazole; No metal catalyst required; Fast kinetics, suitable for live-cell applications. | acs.orgcas.orgrsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4O6 B605824 Azido-PEG2-NHS ester CAS No. 1312309-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-azidoethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O6/c12-14-13-4-6-20-8-7-19-5-3-11(18)21-15-9(16)1-2-10(15)17/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXWXTIRKQZRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1108750-59-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108750-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401118503
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108750-59-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Characterization of Azido Peg2 Nhs Ester Analogues

Advanced Synthetic Methodologies for Azido-PEG2-NHS Ester

The preparation of this compound involves a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The general strategy involves the synthesis of a PEG derivative with terminal azide (B81097) and carboxylic acid groups, followed by the activation of the carboxylate to an NHS ester.

Scalable synthesis of Azido-PEG-NHS esters is crucial for their widespread use in research and commercial applications. A common scalable route involves a three-step process: polymerization, azidation, and NHS activation. glycomindsynth.com

One reported scalable synthesis for an this compound begins with 2,2'-oxybis(ethan-1-ol). ijrpr.com The diol is reacted with tertiary-butyl acrylate (B77674) in the presence of a strong base like sodium metal in tetrahydrofuran (B95107) (THF) to form a mono-alkoxy-tert-butyl ester derivative. ijrpr.com The remaining hydroxyl group is then converted to an azide. This is typically achieved through a two-step process: mesylation or tosylation of the alcohol followed by nucleophilic substitution with sodium azide (NaN₃). glycomindsynth.com The tert-butyl protecting group on the carboxylic acid is subsequently removed under acidic conditions. Finally, the resulting carboxylic acid is activated to the N-hydroxysuccinimide (NHS) ester using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide. glycomindsynth.comijrpr.com

This synthetic process offers considerable flexibility, allowing for modifications such as altering the PEG chain length to produce customized linkers for various conjugation strategies. ijrpr.com For industrial-scale production, continuous flow reactors may be employed for the azidation and NHS activation steps to improve mixing efficiency and reduce reaction times. glycomindsynth.com In-line purification techniques, such as liquid-liquid extraction and size-exclusion chromatography, can be integrated to remove unreacted reagents and byproducts. glycomindsynth.com

Azidation: The conversion of a terminal hydroxyl or halide group to an azide is typically achieved via nucleophilic substitution with sodium azide. glycomindsynth.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reagents. tandfonline.com Polyethylene (B3416737) glycol (PEG) itself can serve as an efficient and environmentally friendly reaction medium for the nucleophilic substitution of halides to azides. tandfonline.com For the azidation of alkyl halides, the reaction can proceed at room temperature with excellent yields and short reaction times. tandfonline.com In some cases, particularly for less reactive substrates, heating may be necessary. For example, a reaction involving sodium azide has been reported to be maintained at 70–75 °C for two hours. ijrpr.com

Esterification (NHS activation): The formation of the NHS ester from the corresponding carboxylic acid is commonly achieved using carbodiimide (B86325) chemistry, such as with EDC in the presence of NHS. The optimization of this step is crucial as the NHS ester is susceptible to hydrolysis. Key parameters to control include pH, reagent concentration, and solvent.

Table 1: Optimized Reaction Conditions for Esterification and Azidation

Reaction StepReagentsSolventTemperature (°C)pHKey Considerations
Azidation Sodium Azide (NaN₃)DMF, DMSO, PEG 400Room Temperature to 85°CN/APEG 400 can act as a recyclable reaction medium. tandfonline.com Reaction time can be short (e.g., 50 min at RT). tandfonline.com
Esterification (NHS Activation) EDC, NHSDCM, DMF, MES Buffer0 to Room Temperature4.5 - 7.2 (activation)Anhydrous conditions are preferred to prevent hydrolysis of the NHS ester. The reaction is often cooled initially to control the exothermic reaction. ijrpr.com

A common strategy for synthesizing branched derivatives involves using a core molecule with multiple functional groups that can be sequentially modified. For instance, a primary amine like tris(2-aminoethyl)amine (B1216632) can serve as a core. vulcanchem.com Two of the amine groups can be reacted with a PEG derivative containing an azide group to form the bis-azide branches. The remaining primary amine can then be functionalized with a PEG spacer that terminates in a carboxylic acid, which is subsequently converted to an NHS ester via carbodiimide-mediated coupling. vulcanchem.com This results in a branched structure with two terminal azide groups and one NHS ester group. vulcanchem.com

Another example is N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, which is a branched PEG derivative with a terminal azide group, a Boc-protected amino group, and a terminal NHS ester. researchgate.net This design allows for orthogonal chemistries, where the azide and NHS ester can be used for conjugation, and the protected amine can be deprotected under acidic conditions for further modification. researchgate.net Compared to their linear counterparts, branched derivatives like N-Mal-N-bis(PEG4-NHS ester) have demonstrated higher conjugation efficiency in certain applications due to reduced steric hindrance. ibs.re.kr

Optimization of Reaction Conditions for Esterification and Azidation

Spectroscopic and Chromatographic Characterization Techniques for Purity and Identity

To ensure the quality and reliability of this compound and its analogues, a combination of spectroscopic and chromatographic techniques is employed to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural verification.

¹H NMR: Provides information on the proton environment within the molecule. For an Azido-PEG-NHS ester, characteristic signals include the protons of the PEG backbone (typically a multiplet around 3.5-3.7 ppm), the protons of the succinimide (B58015) ring of the NHS ester (a singlet around 2.8-2.9 ppm), and protons on the carbons adjacent to the azide and ester functionalities. ijrpr.com

¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the NHS ester (around 170 ppm) and the carbons of the PEG ether backbone (around 50-70 ppm).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized compound. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is particularly useful for verifying the uniformity of the PEG chain length in polydisperse samples. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups. The presence of the azide group is confirmed by a characteristic sharp absorption peak around 2100 cm⁻¹. The NHS ester is identified by the carbonyl stretching vibration at approximately 1730-1740 cm⁻¹. glycomindsynth.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of the final product. thno.org A gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA), is used to separate the product from impurities. Purity is typically reported as a percentage based on the peak area of the product relative to the total peak area in the chromatogram. Purity levels of >95% are commonly reported for commercial products. glycomindsynth.combiochempeg.com

Table 2: Typical Spectroscopic and Chromatographic Data for Azido-PEG-NHS Esters

TechniqueAnalyteCharacteristic Signals/DataReference
¹H NMR (DMSO-d₆)Azido-PEG5-NHS esterδ 3.51 (m, PEG backbone), δ 2.82 (s, NHS succinimide)
¹³C NMR Azido-PEG5-NHS ester170.5 ppm (NHS carbonyl), 50.3 ppm (PEG ether)
FT-IR Azido-PEG-NHS esters~2100 cm⁻¹ (Azide stretch), ~1730 cm⁻¹ (NHS ester carbonyl stretch) glycomindsynth.com
ESI-MS Azido-PEG5-NHS ester[M+H]⁺ at m/z = 433.4
HPLC This compoundPurity typically >95% glycomindsynth.combiochempeg.com

Stability and Degradation Pathways of this compound in Aqueous Environments

The stability of this compound, particularly in aqueous solutions, is a critical factor that influences its handling, storage, and reaction efficiency in bioconjugation protocols. The primary point of instability is the NHS ester moiety.

The molecule should be stored at low temperatures (e.g., -20°C) and protected from moisture to prevent degradation. windows.netmedchemexpress.com When stored under these conditions, the compound can be stable for extended periods. medchemexpress.com However, once reconstituted, especially in aqueous buffers, the NHS ester becomes susceptible to hydrolysis. windows.net Therefore, it is recommended to prepare solutions of the reagent immediately before use and to avoid preparing stock solutions for long-term storage. windows.net The azide group, in contrast, is generally stable under typical bioconjugation conditions.

The N-hydroxysuccinimide ester group is prone to hydrolysis in aqueous environments, a competing reaction to the desired aminolysis (reaction with primary amines). acs.org The rate of this hydrolysis is highly dependent on the pH of the solution. jyi.org

The hydrolysis reaction results in the cleavage of the ester bond, yielding the original carboxylate-PEG-azide and N-hydroxysuccinimide as byproducts. This process renders the crosslinker inactive for amine coupling. The rate of hydrolysis increases significantly with increasing pH. windows.netacs.org

Kinetic studies have been performed to quantify the stability of NHS esters. The half-life of an NHS ester can vary from hours at neutral pH to mere minutes at alkaline pH. For example, one study reported the half-life of an NHS ester to be 4–5 hours at pH 7, but only 10 minutes at pH 8.6. Another study on a sulpho-NHS ester found that the hydrolysis half-life was over 2 hours at pH values below 6.5, but dropped to under 15 minutes at a pH above 8.0. nih.gov This pH-dependent instability necessitates careful control of reaction conditions to maximize the efficiency of the conjugation to amine-containing molecules while minimizing the loss of the reagent to hydrolysis.

Table 3: pH-Dependent Hydrolysis Half-Life of NHS Esters

pHHalf-LifeReference
< 6.5> 2 hours nih.gov
7.04-5 hours ijrpr.com
8.0~1 hour ijrpr.com
> 8.0< 15 minutes nih.gov
8.610 minutes ijrpr.com

Hydrolytic Stability of NHS Ester Moiety

Comparative Analysis of this compound with Other Azido-PEG-NHS Esters

The functionality of Azido-PEG-NHS esters can be fine-tuned by altering the PEG linker and the type of NHS ester linkage. These modifications affect stability, reactivity, and steric hindrance.

A key distinction exists between Azido-PEG-NHS esters derived from succinimidyl propanoate (SPA) and those from succinimidyl carboxymethyl (SCM). The Azido-PEG-NHS ester (N3-PEG-SPA) is noted to be more stable in aqueous solutions compared to its Azido-PEG-CH2CO2-NHS (N3-PEG-SCM) counterpart. broadpharm.combroadpharm.com This enhanced stability makes the SPA variant a better choice for conjugation reactions conducted in aqueous environments. broadpharm.combroadpharm.com The improved stability of the N3-PEG-SPA linker also extends to storage. broadpharm.combroadpharm.com While both esters react with primary amines, the N3-PEG-SPA variant exhibits a lower reaction rate. broadpharm.combroadpharm.com

FeatureAzido-PEG-NHS Ester (SPA-type)Azido-PEG-CH2CO2-NHS (SCM-type)
Aqueous StabilityMore stableLess stable
Storage StabilityMore stableLess stable
Amine ReactivityLower rateHigher rate
Recommended UseConjugations in aqueous solutionsApplications where higher reactivity is needed

Comparing this compound with analogues featuring longer PEG chains, such as Azido-PEG5-NHS ester and Azido-PEG12-NHS ester, highlights the trade-offs between linker length, solubility, and steric effects.

CompoundNumber of PEG UnitsKey Features Related to PEG Length
This compound2Shorter, more rigid linker. medkoo.commedkoo.com
Azido-PEG5-NHS ester5Increased flexibility and reduced steric hindrance compared to shorter chains. Enhanced aqueous solubility.
Azido-PEG12-NHS ester12Significantly increased hydrophilicity and solubility. broadpharm.comcd-bioparticles.net Provides a longer spacer arm, potentially improving the function of conjugated biomolecules. broadpharm.com

Mechanistic Insights into Reactivity and Bioconjugation Dynamics

Kinetics and Thermodynamics of NHS Ester Aminolysis

The first step in the use of Azido-PEG2-NHS ester involves the reaction of the NHS ester group with a primary amine, typically on a protein or other biomolecule, to form a stable amide bond. glenresearch.com This process is known as aminolysis.

The reaction between an NHS ester and a primary amine is influenced by several factors that can affect the efficiency and specificity of the conjugation.

pH: The pH of the reaction buffer is a critical parameter. lumiprobe.com The reaction is most efficient in the pH range of 7.2 to 9.0. thermofisher.com At lower pH values, the primary amine is protonated, reducing its nucleophilicity and slowing down the reaction. lumiprobe.com Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction. thermofisher.comresearchgate.net For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6. thermofisher.com Optimal labeling is often achieved at a pH of 8.3-8.5. lumiprobe.com

Molar Ratio: The molar ratio of the NHS ester to the amine-containing molecule is another key factor. Using a molar excess of the NHS ester can help drive the reaction to completion, but it can also lead to the labeling of multiple amine sites on a single protein molecule, which may not always be desirable. nih.gov The optimal molar ratio depends on the specific protein and the desired degree of labeling. researchgate.net

Temperature: The reaction temperature also plays a role in the reaction kinetics. Reactions are typically carried out at room temperature or 4°C. thermofisher.com Lower temperatures can be used to minimize protein degradation, but this will also slow down the reaction rate, potentially requiring longer incubation times. nih.gov

Buffer Composition: The choice of buffer is important. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com Non-nucleophilic buffers like phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) are commonly used. thermofisher.com

Table 1: Factors Affecting NHS Ester Aminolysis

Factor Effect on Reaction Optimal Conditions
pH Affects amine nucleophilicity and NHS ester hydrolysis rate. 7.2 - 9.0 thermofisher.com
Molar Ratio Influences the extent of labeling. Varies depending on desired outcome. researchgate.net
Temperature Affects reaction rate and protein stability. Room temperature or 4°C. thermofisher.com
Buffer Can compete with the target amine. Non-amine-containing buffers (e.g., PBS, HEPES). thermofisher.com

The formation of the amide bond during the aminolysis of NHS esters can be analyzed quantitatively. The reaction proceeds through a nucleophilic attack of the primary amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the stable amide bond and release N-hydroxysuccinimide. glenresearch.com

Kinetic studies have shown that the aminolysis of NHS esters in aqueous buffers can be described by a rate expression that is first order in the concentration of the free amine. mst.edu The rate of this reaction is significantly influenced by the basicity of the amine. mst.edu Computational studies have provided insights into the thermodynamics of this reaction, indicating that the reaction of NHS esters with amines is thermodynamically favorable. mdpi.com

The efficiency of amide bond formation is often assessed by quantifying the degree of labeling on the target biomolecule. This can be achieved through various analytical techniques, including spectrophotometry, chromatography, and mass spectrometry, which can distinguish between labeled and unlabeled species. acs.org The hydrolysis of the NHS ester is a competing reaction that can reduce the yield of the desired amide product. researchgate.net The rate of hydrolysis is also pH-dependent, increasing at higher pH values. thermofisher.com

Factors Influencing NHS Ester Reactivity with Primary Amines (e.g., pH, Molar Ratio, Temperature)

Principles and Applications of Click Chemistry with this compound

Following the initial conjugation via the NHS ester, the azide (B81097) group introduced by this compound can be utilized in "click chemistry" reactions. medkoo.commedchemexpress.com This term describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for bioconjugation. nih.gov

The most prominent click reaction involving azides is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction joins the azide-functionalized molecule with a molecule containing a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgresearchgate.net CuAAC is widely used due to its high efficiency and specificity. nih.gov

The CuAAC reaction is catalyzed by copper in its +1 oxidation state (Cu(I)). wikipedia.org The mechanism is generally understood to proceed through a series of steps:

Formation of a Copper-Acetylide Complex: The Cu(I) catalyst first interacts with the terminal alkyne to form a copper-acetylide intermediate. wikipedia.org This coordination increases the acidity of the terminal alkyne proton, facilitating its removal. nih.gov

Coordination of the Azide: The azide then coordinates to the copper center of the copper-acetylide complex. researchgate.net

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate. nih.gov

Ring Contraction and Protonolysis: This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst. researchgate.net

The reaction is often second order with respect to the Cu(I) concentration, suggesting that a dinuclear copper species may be the active catalytic entity. nih.govnih.gov This dinuclear mechanism is supported by both experimental and computational studies. acs.orgbeilstein-journals.org The use of ligands can stabilize the Cu(I) catalyst and improve reaction efficiency. beilstein-journals.org

Table 2: Key Steps in the CuAAC Catalytic Cycle

Step Description
1 Formation of a Cu(I)-acetylide complex from the terminal alkyne. wikipedia.org
2 Coordination of the azide to the copper-acetylide complex. researchgate.net
3 Stepwise cycloaddition to form a metallacycle intermediate. nih.gov
4 Release of the triazole product and regeneration of the Cu(I) catalyst. researchgate.net

Interestingly, DNA enzymes, or DNAzymes, have been developed to catalyze the CuAAC reaction. acs.org These catalytic DNA strands can bind both the copper ion and the substrates, thereby accelerating the reaction. oup.com A specific DNAzyme, named CLICK-17, has been shown to catalyze CuAAC with very low concentrations of copper, and surprisingly, can even utilize Cu(II) without the need for an external reducing agent. acs.orgoup.com

The mechanism is thought to involve the DNAzyme facilitating the conversion of Cu(0) or Cu(II) to the catalytically active Cu(I) state, particularly in the presence of cellular components like hydrogen peroxide. rsc.orgrsc.org This provides a way to perform targeted CuAAC reactions in living cells with reduced copper toxicity. rsc.org DNAzymes like CLICK-17 have demonstrated the ability to significantly enhance the rate of the CuAAC reaction compared to the uncatalyzed or traditionally catalyzed reaction under similar low copper concentrations. acs.org A truncated version of this DNAzyme, CLICK-T, has also been developed for the detection of copper ions. mdpi.com

Mechanistic Considerations of Cu(I) Catalysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for a toxic copper catalyst. magtech.com.cnbiochempeg.comrsc.org The driving force for this reaction is the high ring strain of cyclooctyne (B158145) derivatives, which significantly lowers the activation energy for the [3+2] cycloaddition with azides. magtech.com.cnacs.org This reaction is characterized by its high efficiency, speed, and selectivity, making it a valuable tool in various fields, including biomedicine and materials science. magtech.com.cnrsc.org

The reactivity of azides in SPAAC reactions is highly dependent on the structure of the strained alkyne. Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most commonly used cyclooctynes, each exhibiting distinct reactivity profiles. biochempeg.comacs.org

DBCO is known for its rapid reaction kinetics with azides, which is advantageous for applications requiring fast conjugation. biochempeg.comnih.gov The fusion of two benzene (B151609) rings to the cyclooctyne core contributes to its high strain and, consequently, its high reactivity. nih.gov BCN, while also highly reactive, can exhibit different selectivity compared to DBCO. acs.orgresearchgate.net For instance, the steric bulk of the azide can influence its reactivity with different cyclooctynes. Tertiary azides, which are sterically hindered, show reduced reactivity towards the bulky DBCO but can still react efficiently with the less sterically demanding BCN. researchgate.net This differential reactivity allows for orthogonal labeling strategies, where two different azides can be selectively targeted by DBCO and BCN in the same system. researchgate.net

The choice of strained alkyne can also impact the properties of the resulting conjugate. For example, the incorporation of the hydrophobic DBCO group can increase the lipophilicity of the final product. nih.gov The reaction rates of SPAAC are generally slower than their copper-catalyzed counterparts (CuAAC), but the elimination of the cytotoxic copper catalyst makes SPAAC highly suitable for in vivo applications. acs.org

Table 1: Comparison of Commonly Used Strained Alkynes in SPAAC

Strained AlkyneKey FeaturesRelative Reactivity with AzidesApplications
DBCO (Dibenzocyclooctyne)High ring strain, rapid kinetics. biochempeg.comnih.govVery FastIn vivo labeling, bioconjugation. biochempeg.com
BCN (Bicyclo[6.1.0]nonyne)Excellent reaction kinetics, less sterically hindered than DBCO. biochempeg.comresearchgate.netFastOrthogonal labeling, live cell imaging. biochempeg.comresearchgate.net

Chemoselectivity and Bioorthogonality in Complex Biological Systems

A defining feature of the this compound linker is its ability to participate in chemoselective and bioorthogonal reactions within complex biological environments. nih.gov The azide group is exceptionally stable and unreactive towards the vast majority of functional groups present in biological systems, such as amines and thiols. interchim.frru.nl This inertness ensures that the azide selectively reacts only with its intended partner, a strained alkyne, in a bioorthogonal fashion. rsc.orgnih.gov

This high degree of selectivity is crucial for applications like in vivo imaging and targeted drug delivery, where off-target reactions could lead to undesirable side effects. biochempeg.comnih.gov The azide's small size and minimal polarity also mean that its incorporation into a biomolecule is unlikely to significantly alter the molecule's native structure and function. nih.govru.nl The NHS ester end of the linker provides a separate reactive handle that chemoselectively reacts with primary amines on proteins or other biomolecules to form stable amide bonds. vulcanchem.com This dual reactivity allows for a modular approach to bioconjugation, where a biomolecule can first be tagged with the this compound, and then a second molecule functionalized with a strained alkyne can be "clicked" on via SPAAC. vulcanchem.com

The bioorthogonality of the azide-alkyne cycloaddition has been demonstrated in a variety of complex systems, including living cells and even whole organisms. nih.gov This has enabled researchers to track the movement and interactions of biomolecules in their native environment with high precision. nih.gov

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, including those involving this compound. researchgate.netmdpi.com By employing theoretical models, researchers can gain insights into reaction pathways, transition states, and the electronic factors that govern reactivity. smu.edu

Molecular Orbital (MO) theory is frequently used to rationalize the reactivity observed in cycloaddition reactions like SPAAC. nih.gov According to Frontier Molecular Orbital (FMO) theory, the rate of a reaction is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov In the context of SPAAC, a smaller HOMO-LUMO gap between the azide and the strained alkyne generally corresponds to a faster reaction. nih.gov

Computational studies have shown that the strain in cyclooctynes not only destabilizes the ground state but also alters the energies of the frontier orbitals, making them more favorable for reaction with azides. nih.gov For instance, transforming an unstrained alkyne into a strained one can lower the LUMO energy and raise the HOMO energy, thereby accelerating the cycloaddition. nih.gov FMO analysis can also explain the reactivity differences between various strained alkynes and the influence of substituents on the reaction rate. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the potential energy surfaces of chemical reactions. acs.orgrsc.org DFT calculations allow for the determination of the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. aip.orgmdpi.com This information is crucial for elucidating the detailed mechanism of a reaction. researchgate.net

In the study of SPAAC, DFT calculations have been employed to map out the entire reaction pathway, confirming that the reaction proceeds through a concerted, but often asynchronous, transition state. royalsocietypublishing.org These calculations can provide the activation energy of the reaction, which is a key determinant of the reaction rate. rsc.org DFT has been used to compare the reaction barriers for different strained alkynes, providing a theoretical basis for the experimentally observed reactivity trends. chalmers.seacs.org Furthermore, DFT can be used to analyze the electronic structure of the transition state, revealing the nature of the bond-forming processes. chalmers.se

Computational models are increasingly being used to simulate the process of PEGylation and to understand the behavior of the attached polyethylene (B3416737) glycol (PEG) chains. acs.orgnih.gov Kinetic models can predict the outcome of PEGylation reactions, simulating the progress curves and the distribution of different PEGylated species ("PEGmers"). acs.orgnih.gov These models can take into account factors such as the reactivity of different sites on a protein and the steric hindrance imposed by the growing PEG chains. nih.gov

Simulations can also provide insights into the conformational changes that PEG chains undergo upon conjugation. acs.org The conformation of the PEG chain can be influenced by factors such as its molecular weight, the grafting density on the surface, and the solvent environment. biopharminternational.comrsc.org At low grafting densities, PEG chains may adopt a "mushroom" conformation, where each chain is relatively isolated. rsc.orgmdpi.com As the grafting density increases, steric repulsion between the chains can force them into a more extended "brush" conformation. acs.orgmdpi.com These conformational transitions can have a significant impact on the properties of the PEGylated molecule, including its hydrodynamic radius and its interactions with other molecules. acs.orgbiopharminternational.com Molecular dynamics simulations can be used to study these conformational changes in atomistic detail, providing a deeper understanding of the structure and dynamics of PEGylated systems. rsc.org

Advanced Research Applications in Biomolecular Modification

Protein Labeling and Functionalization

The ability to label and functionalize proteins is fundamental to understanding their roles in complex biological systems. Azido-PEG2-NHS ester provides a versatile platform for attaching a wide array of functionalities to proteins.

While the NHS ester of this compound typically reacts with primary amines on lysine (B10760008) residues, which are often abundant on the protein surface, strategies have been developed to achieve more site-specific modifications. glenresearch.com One approach involves engineering proteins to have a unique, reactive primary amine at a specific location, thereby directing the conjugation of the this compound to that site. This allows for controlled attachment of probes, drugs, or other molecules without randomly altering the protein's surface, which could otherwise disrupt its function. glenresearch.com

Another strategy for site-specific modification involves the use of enzymes. For instance, sortase-mediated ligation can be used to install a peptide containing a unique functional group, which can then be selectively targeted. google.com Furthermore, techniques like amber codon suppression can introduce unnatural amino acids with azide (B81097) groups at specific positions within a protein's sequence, providing a precise handle for subsequent "click" reactions. fu-berlin.de

In a study by Liu et al. (2020), the protein lysozyme (B549824) was labeled with this compound. oup.com The reaction resulted in a mixture of lysozyme molecules with one, two, or three appended azide functionalities, demonstrating the ability to introduce multiple azide handles onto a single protein. oup.comoup.com This mixture of azido-lysozymes was then used in subsequent click reactions. oup.com

Table 1: Results of Lysozyme Labeling with this compound This table summarizes the mass spectrometry results from the labeling of lysozyme, showing the successful addition of one, two, or three this compound molecules.

Product Molecular Weight (Da) Number of Azide Labels
Unlabeled Lysozyme 14,305 0
Lysozyme-(N₃)₁ 14,489 1
Lysozyme-(N₃)₂ 14,674 2
Lysozyme-(N₃)₃ 14,859 3

Data sourced from Liu et al., Nucleic Acids Research, 2020. oup.comoup.com

Determining the degree of labeling is crucial for ensuring the consistency and reliability of bioconjugates. The efficiency of protein labeling with this compound can be quantified using various analytical techniques. Mass spectrometry is a primary tool for this purpose, as it can resolve the mass difference between unlabeled and labeled proteins, and even distinguish between proteins with different numbers of attached labels, as demonstrated with lysozyme. oup.comoup.com

UV/Vis spectrophotometry can also be employed, particularly when the attached molecule has a distinct absorbance profile. By measuring the absorbance at wavelengths specific to the protein and the label, the degree of labeling can be calculated. For example, in a general protocol for labeling bovine serum albumin (BSA) with a FAM NHS ester, a degree of labeling of 1.1 was achieved in a bicarbonate buffer (pH 9.0), while a slightly lower degree of labeling of 0.9 was observed in PBS buffer. glenresearch.com This highlights the importance of reaction conditions in controlling labeling efficiency.

A study on site-specific protein labeling using NHS esters reported that under their specific conditions for N-terminal cysteine labeling, less than 5% of off-target labeling occurred on internal lysine or cysteine residues, indicating a high degree of selectivity. nih.gov

In proteomics, this compound and similar reagents are invaluable for identifying and quantifying proteins, as well as for studying their interactions and functions. glenresearch.com By introducing an azide group onto proteins, researchers can then use click chemistry to attach reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging. This two-step approach offers flexibility and modularity in experimental design. The PEG4 spacer, a slightly longer version, has been noted to outperform PEG2 in certain applications like PROTACs by providing a better balance of solubility and steric flexibility.

This labeling strategy is instrumental in various proteomics workflows, including activity-based protein profiling and the identification of protein-protein interactions through chemical cross-linking.

Quantitative Analysis of Protein Labeling Efficiency

Nucleic Acid Labeling and Conjugation

The modification of nucleic acids is essential for applications in diagnostics, therapeutics, and fundamental research. This compound serves as a key reagent for the functionalization of DNA and RNA. cd-bioparticles.netbroadpharm.com

Oligonucleotides can be synthesized with primary amine groups at either the 5' or 3' end, or internally. These amine-modified oligonucleotides are ideal substrates for labeling with this compound. medkoo.comcd-bioparticles.netbiochempeg.com The NHS ester reacts efficiently with the amine group to form a stable amide linkage, thereby introducing an azide group onto the oligonucleotide. This azido-modified nucleic acid can then be conjugated to a wide range of molecules, including peptides, drugs, and reporter molecules, via click chemistry. broadpharm.combroadpharm.com

A notable application of this compound is in the field of DNAzyme research. DNAzymes, or deoxyribozymes, are DNA catalysts that can perform specific chemical reactions. In a 2020 study, researchers developed a DNAzyme called CLICK-17 that catalyzes the copper-mediated azide-alkyne cycloaddition (CuAAC) or "click" reaction. oup.comresearchgate.net

To demonstrate the utility of this DNAzyme with macromolecular substrates, lysozyme was first labeled with this compound to create azido-lysozyme. oup.com The CLICK-17 DNAzyme was then used to catalyze the conjugation of this azido-protein with an alkyne-labeled fluorescent dye. oup.com This research showcases the ability to use this compound to prepare a key component for a novel biocatalytic system. oup.comresearchgate.net

Modification of Amine-Modified Oligonucleotides

Biomolecular Cross-linking Studies

Chemical cross-linking is a powerful technique used to study the interactions between biomolecules by covalently linking them, thereby capturing transient or stable complexes for analysis. jpsionline.com this compound is particularly well-suited for this purpose due to its heterobifunctional characteristics. broadpharm.com The process typically involves a two-step strategy: first, the NHS ester reacts with primary amines (like the side chain of lysine residues or the N-terminus) on a "bait" biomolecule. thermofisher.com This introduces a PEG-azide linker onto the molecule. Subsequently, the azide-modified biomolecule can be covalently "clicked" to an interacting partner that has been functionalized with an alkyne group, forming a stable triazole linkage. biochempeg.comcd-bioparticles.net This "click chemistry" approach is highly selective and efficient, even in complex biological environments. biorxiv.org

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Chemical cross-linking with mass spectrometry (XL-MS) provides direct evidence of these interactions by defining a proximity map between two covalently bound proteins. biorxiv.org this compound is utilized in advanced XL-MS workflows to identify both stable and transient PPIs within cellular contexts. biorxiv.org

A key research strategy, termed "click-linking," employs a two-step cross-linking process that leverages the specific functionalities of reagents like this compound. biorxiv.org First, proteins in a cellular lysate or in living cells are labeled with an NHS-ester-azide crosslinker. In parallel, a separate batch of proteins is labeled with an NHS-ester-alkyne crosslinker. When the two populations are mixed, interacting proteins bring the azide and alkyne groups into close proximity, allowing for a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a covalent cross-link. biorxiv.org This method has been shown to detect PPIs at levels significantly higher than conventional single-step cross-linking methods. biorxiv.org

Another significant application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Azido-PEG-NHS ester linkers are used to conjugate a ligand for the target protein to a ligand for the E3 ligase, effectively hijacking the cell's ubiquitin-proteasome system to achieve selective protein knockdown. medchemexpress.com

Table 1: General Workflow for "Click-Linking" Protein-Protein Interaction Studies

StepDescriptionKey Reagent(s)Purpose
1aProtein Labeling (Azide)This compound Covalently attaches an azide-PEG linker to primary amines on Protein A. broadpharm.com
1bProtein Labeling (Alkyne)Alkyne-PEG-NHS esterCovalently attaches an alkyne-PEG linker to primary amines on interacting Protein B.
2Interaction & Cross-linkingCopper (I) catalystCatalyzes the azide-alkyne cycloaddition (click reaction) between interacting Protein A and Protein B. biorxiv.org
3AnalysisMass Spectrometry (MS)Identifies the covalently linked peptides, confirming the proximity and interaction of the two proteins. biorxiv.org

The interaction between proteins and nucleic acids governs a vast array of cellular functions, including DNA replication, transcription, and translation. This compound facilitates the study of these interactions by enabling the specific covalent conjugation of proteins to nucleic acids.

In a notable research example, scientists explored the utility of a DNA enzyme (DNAzyme) to catalyze the azide-alkyne click reaction. medkoo.com To test the DNAzyme's ability to conjugate macromolecules, the protein lysozyme was first labeled using this compound. The NHS ester reacted with the primary amine groups on lysozyme, attaching the Azido-PEG2 linker. Mass spectrometry analysis confirmed the successful labeling, showing lysozyme molecules derivatized with one, two, or three azide groups. medkoo.com This azide-modified lysozyme was then successfully conjugated to a fluorescently-labeled DNAzyme that contained an alkyne group, demonstrating a specific protein-nucleic acid conjugation. medkoo.com This type of precise cross-linking is invaluable for mapping interaction sites and studying the structure and function of protein-DNA/RNA complexes.

Table 2: Research Findings on Protein-Nucleic Acid Conjugation

Research FocusExperimental DetailResultSignificance
DNAzyme-catalyzed macromolecule conjugationThe protein lysozyme was labeled with This compound to introduce azide functionalities. medkoo.comMass spectrometry confirmed the addition of 1 to 3 azide linkers per lysozyme molecule. medkoo.comDemonstrates the utility of the NHS ester for efficient protein modification.
Protein-DNA linkageThe azide-labeled lysozyme was incubated with an alkyne-labeled DNAzyme in the presence of a copper catalyst. medkoo.comSuccessful covalent conjugation of the lysozyme protein to the DNAzyme was achieved. medkoo.comProvides a direct method for cross-linking proteins to nucleic acids to study their interactions.

Investigation of Protein-Protein Interactions

Surface Functionalization of Biomaterials and Devices

This compound is a key reagent for the surface functionalization of various materials used in biomedical applications. biorxiv.orgbiochempeg.com The process involves two main steps. First, a surface rich in primary amines (or one that has been amine-functionalized) is reacted with this compound. The NHS ester forms a stable amide bond with the surface amines, resulting in a surface coated with azide groups. broadpharm.com This azide-functionalized surface is then ready for the second step: the covalent attachment of biomolecules, nanoparticles, or drugs that have been modified with a complementary alkyne group, using the highly efficient and specific click chemistry reaction. biochempeg.comscribd.com This method allows for the creation of precisely tailored, bioactive surfaces. biorxiv.org

The performance of biosensors and diagnostic microarrays depends on the specific and stable immobilization of capture molecules (e.g., antibodies, enzymes, or nucleic acids) onto a surface. Functionalizing surfaces with this compound provides a robust platform for this purpose. biochempeg.com By creating an azide-terminated surface, researchers can then "click" alkyne-modified capture biomolecules in a controlled orientation. This precise immobilization enhances the sensitivity and specificity of the biosensor by ensuring that the active sites of the biomolecules are accessible for binding to the target analyte. biorxiv.orgbiochempeg.com This strategy is widely applicable in the development of advanced diagnostic platforms for biomarker detection. biochempeg.com

In tissue engineering, the surface properties of a biomaterial scaffold play a crucial role in directing cell behavior, such as adhesion, proliferation, and differentiation. This compound is used to modify the surfaces of these scaffolds to make them more bioactive. biorxiv.orgbiochempeg.com For instance, a scaffold material can be functionalized with azide groups using the NHS ester chemistry. Subsequently, cell-adhesive peptides (like RGD), growth factors, or other signaling biomolecules that have been tagged with an alkyne can be covalently attached to the surface via click chemistry. This allows for the creation of materials with tailored biological functionalities that can promote tissue regeneration and integration. biorxiv.orgbiochempeg.com

Research in Biomedical Systems and Targeted Delivery

Design and Synthesis of Antibody-Drug Conjugates (ADCs) using Azido-PEG2-NHS Ester

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. fujifilm.com The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. this compound serves as a non-cleavable linker in the synthesis of ADCs. creative-biolabs.commedchemexpress.com The NHS ester end of the molecule reacts with primary amines, such as those on the surface of lysine (B10760008) residues of an antibody, to form a stable amide bond. nih.gov The azide (B81097) group can then be used for subsequent "click" chemistry reactions to attach a payload. medchemexpress.com

Non-Cleavable Linker Design Considerations

Non-cleavable linkers, like those derived from this compound, are designed to remain intact as the ADC circulates in the bloodstream. chemexpress.com The release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody component after the ADC is internalized by the target cancer cell. biotechinformers.com This mechanism offers several advantages:

Enhanced Stability: Non-cleavable linkers provide greater plasma stability compared to their cleavable counterparts, which can be susceptible to premature drug release in circulation. biotechinformers.com This enhanced stability can lead to a wider therapeutic window.

Reduced Off-Target Toxicity: Because the payload is only released after the entire ADC is internalized and degraded within the target cell, the risk of off-target toxicity to healthy tissues is potentially lower. biotechinformers.comnih.gov

However, a key consideration for non-cleavable linkers is that the final active metabolite consists of the payload, the linker, and an amino acid residue from the antibody. nih.gov Therefore, the linker must not impair the cytotoxic activity of the drug. nih.gov

Cleavable Linker Alternatives and their Research Implications

In contrast to non-cleavable linkers, cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes. chemexpress.combiotechinformers.comproteogenix.science The majority of clinically approved ADCs utilize cleavable linkers. nih.gov

The choice between a cleavable and non-cleavable linker has significant research implications:

Bystander Effect: Cleavable linkers can release membrane-permeable payloads that can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. This "bystander effect" is generally not achievable with non-cleavable linkers, as the resulting charged amino acid-linker-payload complex is typically not cell-permeable. chemexpress.com

Payload Applicability: Cleavable linkers are more versatile and can be used with a wider range of payloads. proteogenix.science The release mechanism allows the original, unmodified drug to be set free, making it easier to predict its cytotoxic potential.

Stability vs. Release: While cleavable linkers offer controlled payload release, they can be less stable in circulation, potentially leading to premature drug release and off-target toxicity. proteogenix.science Research focuses on developing more stable cleavable linkers, such as silyl (B83357) ether-based acid-cleavable linkers, to overcome this limitation. nih.gov

The selection of a linker strategy depends heavily on the specific characteristics of the ADC, including the target antigen, the cytotoxic drug, and the desired mechanism of action. biotechinformers.com

Strategies for Targeted Drug Delivery Systems

This compound is a key reagent in the development of targeted drug delivery systems, which aim to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues. The bifunctional nature of this linker allows for the modification of various drug carriers and the attachment of specific targeting molecules.

Modification of Nanoparticles and Drug Carriers

The surface of nanoparticles and other drug carriers can be functionalized using this compound. The NHS ester group reacts with primary amines on the surface of these carriers, introducing an azide functionality. This "azide-ready" surface can then be used in subsequent click chemistry reactions to attach therapeutic agents or targeting ligands. The incorporation of the PEG linker itself can offer several benefits:

Improved Solubility: PEG linkers can enhance the water solubility of hydrophobic drugs and nanoparticles, making them more suitable for intravenous administration. creativepegworks.comaxispharm.com

Enhanced Stability: PEGylation can protect nanoparticles and drugs from enzymatic degradation and recognition by the immune system, leading to a longer circulation time in the bloodstream. creativepegworks.combiochempeg.comrsc.org This is often referred to as the "stealth effect." rsc.org

Reduced Aggregation: The attachment of PEG-based linkers can decrease the aggregation of biomolecules and nanoparticles. adcreview.com

FeatureBenefit of PEGylation
Solubility Increases water solubility of hydrophobic agents. creativepegworks.comaxispharm.com
Stability Prolongs circulation half-life by avoiding immune clearance. creativepegworks.combiochempeg.comrsc.org
Aggregation Reduces aggregation of nanoparticles and biomolecules. adcreview.com

Integration of Targeting Ligands (e.g., Antibodies, Peptides)

A crucial strategy in targeted drug delivery is the attachment of targeting ligands to the drug carrier. These ligands, such as antibodies or peptides, recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. axispharm.comrsc.org

This compound facilitates this process. A drug carrier can first be modified with the NHS ester to introduce azide groups. Separately, a targeting ligand can be functionalized with a complementary group, such as an alkyne. The azide-modified carrier and the alkyne-modified ligand can then be joined together using a highly efficient and specific click chemistry reaction. This modular approach allows for the creation of highly specific drug delivery vehicles designed to enhance the efficacy of the therapeutic agent and reduce its toxicity. axispharm.com

Research in Proteolysis Targeting Chimeras (PROTACs) Synthesis

Proteolysis targeting chimeras (PROTACs) are novel therapeutic modalities that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. medchemexpress.com A PROTAC is a heterobifunctional molecule consisting of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com

This compound and its derivatives are used as PEG-based PROTAC linkers. medchemexpress.combiocat.comtargetmol.com The synthesis of a PROTAC can involve using the NHS ester to connect to one of the ligands (either the target protein binder or the E3 ligase ligand) through an amine group. The azide group on the other end of the linker is then available for a click chemistry reaction with an alkyne-functionalized second ligand. medchemexpress.combiochempeg.com This modular synthesis allows for the efficient assembly of different ligand combinations to create and test new PROTACs. The PEG component of the linker can also help to improve the solubility and cell permeability of the final PROTAC molecule.

Design Principles of PEG-based PROTAC Linkers

Linker Length: The length of the PEG linker is a crucial factor that dictates the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. biochempeg.com An optimal linker length is necessary to bridge the two proteins effectively. If the linker is too short, it can lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. cellgs.com Conversely, an excessively long linker can result in reduced stability of the ternary complex due to increased molecular flexibility, which can hinder efficient ubiquitination. biochempeg.com The ability to systematically vary the length of the PEG chain allows for the fine-tuning of the PROTAC's degradation efficiency. biochempeg.com

Flexibility and Rigidity: PEG linkers are known for their flexibility, which can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of the ternary complex. This conformational adaptability can help to overcome potential geometric constraints. However, excessive flexibility can also be detrimental. Therefore, a balance between flexibility and rigidity is often sought. Incorporating more rigid elements into the linker can enhance the stability of the ternary complex and improve the pharmacokinetic properties of the PROTAC. biochempeg.comcellgs.com

Hydrophilicity and Solubility: A significant advantage of using PEG-based linkers is their inherent hydrophilicity. biochempeg.comcellgs.com This property can improve the aqueous solubility of the entire PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the ligands for the target protein and the E3 ligase. precisepeg.com Improved solubility can, in turn, enhance cell permeability and bioavailability. biochempeg.com

Attachment Points: The points at which the PEG linker is attached to the target protein ligand and the E3 ligase ligand are critical. creative-biolabs.com These attachment sites must be chosen carefully to ensure that the binding affinity of the ligands for their respective proteins is not compromised. creative-biolabs.com The selection process often involves identifying solvent-exposed regions on the surface of the protein-ligand complexes. creative-biolabs.com

The following table summarizes the key design considerations for PEG-based PROTAC linkers:

Design PrincipleRationaleImpact on PROTAC Efficacy
Linker Length To bridge the target protein and E3 ligase without steric hindrance. cellgs.comOptimal length is crucial for the formation and stability of the ternary complex.
Flexibility Allows for conformational adjustments to facilitate ternary complex formation. Can enhance interactions but excessive flexibility may decrease complex stability. biochempeg.com
Hydrophilicity Improves the solubility of the PROTAC molecule. biochempeg.comEnhances cell permeability and overall bioavailability. biochempeg.comcellgs.com
Attachment Points To preserve the binding affinity of the ligands for their respective proteins. creative-biolabs.comIncorrect attachment can abolish the activity of the PROTAC. creative-biolabs.com

Exploitation of the Ubiquitin-Proteasome System for Target Degradation

PROTACs function by hijacking the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system (UPS). precisepeg.comfrontiersin.org This system is responsible for the regulated degradation of intracellular proteins, playing a crucial role in maintaining cellular homeostasis. researchgate.net The process of PROTAC-mediated protein degradation can be broken down into several key steps:

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). frontiersin.orgbmglabtech.com The formation of this complex is a critical initiating event for protein degradation. nih.gov There are over 600 E3 ligases in human cells, providing a wide range of options for recruitment, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most commonly used in PROTAC design. frontiersin.org

Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the surface of the target protein. researchgate.net This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a molecular flag for degradation. bmglabtech.com

Recognition and Degradation by the Proteasome: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. frontiersin.orgbmglabtech.com The proteasome unfolds and degrades the tagged protein into small peptides, which can then be recycled by the cell. thermofisher.com

Catalytic Action of PROTACs: A key feature of PROTACs is their catalytic mode of action. thermofisher.com After the target protein is ubiquitinated and directed to the proteasome, the PROTAC molecule is released and can then bind to another target protein and E3 ligase, initiating another round of degradation. thermofisher.comacs.org This catalytic nature allows PROTACs to be effective at very low concentrations.

The following table outlines the sequential steps involved in the exploitation of the ubiquitin-proteasome system by PROTACs:

StepDescriptionKey Components
1. Ternary Complex FormationThe PROTAC brings the target protein and an E3 ligase into close proximity. frontiersin.orgbmglabtech.comTarget Protein, PROTAC, E3 Ligase (e.g., VHL, CRBN). frontiersin.org
2. PolyubiquitinationThe E3 ligase attaches a chain of ubiquitin molecules to the target protein. researchgate.netbmglabtech.comE2 Conjugating Enzyme, Ubiquitin.
3. Proteasomal DegradationThe 26S proteasome recognizes and degrades the ubiquitinated target protein. frontiersin.orgbmglabtech.com26S Proteasome.
4. PROTAC RecyclingThe PROTAC is released and can induce the degradation of multiple target protein molecules. thermofisher.comacs.orgPROTAC.

Emerging Research Frontiers and Future Directions

Development of Novel Bioconjugation Methodologies Employing Azido-PEG2-NHS Ester

The quest for more efficient, selective, and biocompatible conjugation methods is a central theme in modern chemical biology. This compound is a key reagent in the development of such novel strategies, moving beyond traditional copper-catalyzed click chemistry.

A significant advancement is the development of DNAzymes that catalyze the azide-alkyne cycloaddition (CuAAC) with extremely low concentrations of copper ions, minimizing cellular toxicity associated with the catalyst. In one seminal study, researchers isolated a 79-nucleotide DNAzyme, named CLICK-17, capable of catalyzing the conjugation between various alkyne and azide (B81097) substrates. mdpi.comacs.orgnih.gov This system was shown to be effective with either sub-micromolar Cu(I) or, surprisingly, with micromolar Cu(II) in the absence of a reducing agent. acs.orgnih.gov

In a practical demonstration of this methodology, the protein lysozyme (B549824) was first functionalized using this compound. acs.org The NHS ester group reacted with primary amines (e.g., lysine (B10760008) residues) on the protein surface to introduce azide functionalities. The resulting azido-lysozyme (lysozyme-(N₃)ₙ) was then successfully conjugated to other molecules using the CLICK-17 DNAzyme. Mass spectrometry analysis confirmed the successful labeling of lysozyme with one, two, or three azide groups. acs.orgnih.govresearchgate.net

Initial ProteinLabeling ReagentResulting ProductsMass Increase per Label (Da)
Lysozyme (14,305 Da)This compoundLysozyme-(N₃)₁ (14,489 Da)~185
Lysozyme-(N₃)₂ (14,674 Da)~185
Lysozyme-(N₃)₃ (14,859 Da)~185

This table summarizes the results of labeling chicken egg lysozyme with this compound, demonstrating the addition of one to three azide functionalities as confirmed by mass spectrometry. acs.orgnih.govresearchgate.net

This DNAzyme-catalyzed approach represents a novel frontier, promising faster, safer, and more specific bioconjugations, potentially even on the surfaces of living cells. nih.gov

Integration with Advanced Imaging Techniques

The bioorthogonal azide handle introduced by this compound is invaluable for attaching sophisticated probes for advanced molecular imaging. After initial protein modification, the azide group can be "clicked" with a variety of reporter molecules, including fluorophores for microscopy or radioisotopes for positron emission tomography (PET).

Research has demonstrated the use of azido-PEG linkers in the development of dual-modality probes for both immunoPET and fluorescence imaging. rsc.org This allows for a multi-scale analysis, from whole-body imaging down to the cellular level. For instance, an antibody fragment can be functionalized with an azido-linker and subsequently conjugated to both a chelator for a radioisotope like Fluorine-18 (¹⁸F) and a fluorescent dye. rsc.org

In the context of the CLICK-17 DNAzyme research, lysozyme labeled with this compound was conjugated in trans to an alkyne-modified fluorescent dye (AFDye 546). acs.org This successful conjugation highlights the linker's role in attaching imaging agents to biomolecules under novel, biocompatible catalytic conditions. The ability to attach fluorogenic azides, such as 3-azido-7-hydroxycoumarin, which become fluorescent only upon successful cycloaddition, further enhances the utility of this system for real-time imaging and reaction monitoring. nih.gov

Applications in High-Throughput Screening and Assay Development

The efficiency and modularity of the reactions enabled by this compound make it highly suitable for high-throughput applications. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is particularly well-suited for generating large libraries of bioconjugates for screening purposes. mdpi.com By first modifying a protein or other biomolecule with this compound, researchers can create a versatile intermediate that can be conjugated to a wide array of alkyne-containing small molecules, peptides, or detection tags in a combinatorial fashion. mdpi.com

This approach is valuable in drug discovery for screening lead compounds and in diagnostics for developing novel assays. For example, research into a multivalent "catch-and-release" assay to measure circulating Factor XIa, a protein involved in blood coagulation, utilized similar click chemistry principles for capturing and detecting the target molecule. rsc.org The ability to immobilize azide-functionalized biomolecules onto alkyne-modified surfaces (or vice versa) in microtiter plates is a foundational technique for many high-throughput screening platforms.

Exploration of this compound in Supramolecular Chemistry and Nanotechnology

This compound serves as a critical bridge between biological macromolecules and the world of nanomaterials. Its application is central to the precise surface functionalization of nanoparticles, a key step in creating advanced drug delivery systems, diagnostic tools, and new materials. rsc.orgbiochempeg.com

Researchers are actively developing methods for the precise quantification of azide groups on nanoparticle surfaces, which is essential for controlled and reproducible bioconjugation. rsc.org this compound can be used to modify proteins, which are then attached to gold nanoparticles or other nanostructures for targeted delivery applications. rsc.org

Furthermore, this linker is used to create well-defined structures on surfaces, a concept central to supramolecular chemistry. For instance, it can be used to prepare azide-terminated self-assembled monolayers (SAMs) on surfaces, which can then be used to immobilize alkyne-modified electrochemical reporters or other molecules. researchgate.net In another application, NHS esters are used to anchor click chemistry handles to the extracellular matrix (ECM) in vivo, creating a localized "depot" for subsequent targeting with imaging or therapeutic agents. nih.gov

Theoretical and Computational Advances in Predicting Reactivity and Bioconjugation Outcomes

As bioconjugation strategies become more complex, theoretical and computational models are increasingly important for predicting reaction outcomes and designing better reagents. Research in this area focuses on both the NHS ester and the azide functionalities of this compound.

NHS Ester Reactivity and Hydrolysis: Computational models are being developed to predict the reaction kinetics of NHS esters. nih.gov These models can account for factors like the pKa of target amine groups and the rate of competing hydrolysis, where the ester reacts with water instead of the intended protein. mdpi.comnih.gov The hydrolysis half-life of NHS esters is highly pH-dependent, and predictive models help optimize reaction conditions to maximize conjugation efficiency. mdpi.com Deep learning and autoencoder (AE) models are also being constructed to predict the hydrolysis rates of various esters based on their chemical structure (SMILES representation) and atomic partial charges. researchgate.net

Q & A

Q. What is the role of the PEG2 spacer in Azido-PEG2-NHS ester for bioconjugation?

The PEG2 spacer improves solubility, reduces steric hindrance, and enhances biocompatibility by creating a flexible linker between the azide group and the NHS ester. This spacer ensures efficient conjugation to primary amines (e.g., lysine residues) while maintaining biomolecule functionality .

Q. What is the standard protocol for conjugating this compound to primary amines?

Dissolve the reagent in anhydrous DMSO or DMF (5–10 mM). Add it to a buffered solution (pH 7.4–8.5) containing the target molecule (e.g., protein or peptide) at a 5:1 molar ratio (reagent:amine). Incubate at 4°C for 2–4 hours. Quench unreacted NHS esters with 10–50 mM ethanolamine or glycine .

Q. How should this compound be handled to ensure stability?

Store lyophilized powder at –20°C in a desiccator. Avoid repeated freeze-thaw cycles of solutions. Prepare fresh working solutions in anhydrous solvents (e.g., DMSO) to prevent hydrolysis of the NHS ester. Use under inert gas (e.g., nitrogen) for long-term storage .

Q. What safety precautions are critical when working with this compound?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Avoid contact with reducing agents or moisture to prevent premature degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield conjugation with this compound?

  • pH : Maintain pH 8.0–8.5 (0.1 M sodium bicarbonate buffer) to maximize NHS ester reactivity with primary amines.
  • Temperature : Use 4°C for temperature-sensitive biomolecules (e.g., antibodies) or 25°C for rapid reactions.
  • Solubility : Add 5% DMSO to aqueous buffers if precipitation occurs.
  • Molar Ratio : Titrate reagent:target ratios (2:1 to 10:1) to balance labeling efficiency with minimal aggregation .

Q. How do researchers resolve contradictions in conjugation efficiency data?

Common issues include:

  • Low Yield : Verify amine availability (e.g., via Ellman’s assay for free thiols) and reagent purity (HPLC or LC-MS).
  • Hydrolysis : Test buffer pH stability and avoid aqueous pre-dilution of NHS ester.
  • Steric Hindrance : Use shorter incubation times or introduce a spacer (e.g., PEG4) for bulky targets .

Q. What analytical methods validate successful bioconjugation with this compound?

  • MALDI-TOF/MS : Detect mass shifts corresponding to PEG2-azide attachment.
  • UV-Vis Spectroscopy : Quantify NHS ester consumption at 260–280 nm.
  • Click Chemistry Validation : React with DBCO-fluorophores to confirm azide functionality via fluorescence or SDS-PAGE .

Q. How does this compound perform in copper-free vs. copper-catalyzed click chemistry?

Copper-catalyzed (CuAAC) reactions require Cu(I) and ligands (e.g., TBTA) for azide-alkyne cycloaddition but may denature proteins. Copper-free methods (e.g., strain-promoted SPAAC with DBCO) are gentler but slower. This compound’s short spacer favors CuAAC for rapid, high-efficiency labeling in non-sensitive systems .

Q. What strategies mitigate nonspecific binding during multi-step conjugations?

  • Blocking Agents : Use BSA (1–5%) or casein to occupy nonspecific sites.
  • Purification : Employ size-exclusion chromatography or dialysis to remove unreacted reagents.
  • Sequential Labeling : Perform NHS ester conjugation first, followed by click chemistry, to reduce cross-reactivity .

Q. How is this compound integrated into drug delivery systems?

It enables modular conjugation of targeting ligands (e.g., antibodies) to drug-loaded nanoparticles. For example:

Conjugate NHS ester to amine-functionalized liposomes.

Use azide-DBCO click chemistry to attach payloads (e.g., siRNA).

Validate targeting efficiency via flow cytometry or in vivo imaging .

Methodological Tables

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Conjugation
pH8.0–8.5Maximizes NHS ester reactivity
Temperature4°C (sensitive) / 25°C (robust)Balances speed and stability
Molar Ratio (Reagent:Target)5:1–10:1Minimizes aggregation

Q. Table 2: Common Analytical Techniques

TechniqueApplicationDetection Limit
MALDI-TOF/MSMass shift analysis0.1–1 pmol
Fluorescence AssayClick chemistry validation1–10 nM
SDS-PAGESize-based separation10–100 ng/band

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.